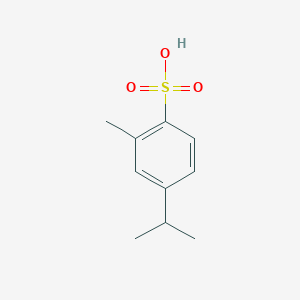

4-Isopropyl-2-methylbenzene-1-sulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-4-propan-2-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-7(2)9-4-5-10(8(3)6-9)14(11,12)13/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNWEWIVQMUGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608791 | |

| Record name | 2-Methyl-4-(propan-2-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116496-16-3 | |

| Record name | 2-Methyl-4-(propan-2-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Sulfonation Using Chlorosulfonic Acid

The most industrially relevant method for synthesizing aromatic sulfonic acids involves the direct sulfonation of substituted benzene derivatives. For 4-isopropyl-2-methylbenzene-1-sulfonic acid, the precursor 2-methyl-4-isopropylbenzene undergoes sulfonation with chlorosulfonic acid (ClSO₃H). This reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) is introduced at the para position relative to the isopropyl group.

Reaction Conditions:

-

Catalyst: Inorganic salts such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are added to suppress side reactions like sulfone formation.

-

Temperature: Maintained between 5°C and 45°C to minimize thermal degradation.

-

Stoichiometry: A 1:1 molar ratio of precursor to ClSO₃H ensures complete conversion, though excess ClSO₃H (up to 10%) is often used to drive the reaction.

Example Protocol:

-

Combine 72.0 g of 2-methyl-4-isopropylbenzene with 4.5 g of Na₂SO₄ in a reaction vessel.

-

Slowly add 225.0 g of ClSO₃H at 15–20°C over 3–3.5 hours.

-

Stir the mixture at 15–20°C for 1 hour to complete sulfonation.

-

Quench the reaction by adding the mixture to ice water, yielding a 96.4% pure product after phase separation.

Key Advantages:

Sulfur Trioxide-Based Sulfonation

Sulfur trioxide (SO₃) serves as an alternative sulfonating agent, particularly in solvent-mediated reactions. This method, detailed in Patent US3941810A, involves dissolving the aromatic precursor in a non-polar solvent (e.g., cyclohexane) and introducing SO₃ vapor under reduced pressure.

Critical Parameters:

-

Solvent Choice: Cyclohexane or dichloromethane enhances SO₃ solubility and regulates reaction exothermicity.

-

Temperature: Strictly maintained below 100°C to prevent resinification or charring.

-

Pressure: Operated at 500–700 mmHg to facilitate SO₃ vaporization and mixing.

Purification Strategy:

-

Post-reaction, water is added to separate the aqueous sulfonic acid layer from the solvent-precursor mixture.

-

The aqueous phase is stripped of residual solvent under vacuum, yielding >95% pure sulfonic acid.

Comparison with ClSO₃H Method:

| Parameter | ClSO₃H Method | SO₃ Method |

|---|---|---|

| Yield | 95–100% | 85–92% |

| By-product Formation | Minimal (Na₂SO₄抑制) | Moderate (requires extraction) |

| Scalability | Industrial-friendly | Limited by SO₃ handling |

Catalytic Innovations and Process Optimization

Role of Inorganic Salt Catalysts

The addition of Na₂SO₄ or MgSO₄ in ClSO₃H-mediated sulfonation significantly improves selectivity. These salts neutralize acidic by-products, shifting the equilibrium toward sulfonic acid formation. For instance, MgSO₄ reduces sulfone content from 8–12% to <1% in benchmark trials.

Mechanistic Insight:

Inorganic salts act as Lewis acid catalysts , polarizing the ClSO₃H molecule to enhance its electrophilicity. This accelerates the attack of the aromatic ring at the desired position.

Low-Temperature One-Step Synthesis

Modern protocols favor one-step sulfonation-chlorosulfonation at low temperatures (5–45°C) to minimize decomposition. This approach, validated in CN102633695A, eliminates intermediate isolation steps, reducing production cycles by 40–50%.

Case Study:

-

Without Catalyst: Reactions at 50°C yield 72% product with 18% sulfones.

-

With Na₂SO₄: At 20°C, yield increases to 96.4% with <1% sulfones.

Challenges in Industrial Production

By-product Management

Sulfone and bis-sulfonic acid derivatives remain persistent by-products. Strategies include:

Analyse Chemischer Reaktionen

4-Isopropyl-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce sulfonamides.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Isopropyl-2-methylbenzene-1-sulfonic acid is utilized in several scientific domains, particularly in organic synthesis and catalysis. Its strong acidic properties make it an effective catalyst for various chemical reactions.

Catalysis in Organic Synthesis

This compound serves as a catalyst in:

- Esterification Reactions : It facilitates the formation of esters from carboxylic acids and alcohols.

- Transesterification : This process involves exchanging the alkoxy group of an ester with that of an alcohol.

- Acetalization : It aids in converting aldehydes into acetals, which are important intermediates in organic synthesis.

Pharmaceutical Applications

This compound has potential uses in the pharmaceutical industry:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is involved in the preparation of various drugs, including antibiotics and antidiabetic medications.

- Gene Therapy Research : Studies have shown its application in "suicide" gene therapy, where it acts as a prodrug activator, converting non-toxic compounds into cytotoxic agents that target malignant cells .

Environmental Applications

This compound can be employed in environmental chemistry:

- Wastewater Treatment : Its properties allow it to act as a flocculant or coagulant, aiding in the removal of contaminants from water sources.

Industrial Applications

The compound is widely used across various industries due to its effectiveness as a catalyst and its ability to enhance product performance.

Textile Industry

In textile manufacturing, this compound is used for:

- Dyeing Processes : It improves the solubility and stability of disperse dyes, leading to better color fastness and uniformity.

Polymer Chemistry

The compound plays a crucial role in polymer synthesis:

- Polymerization Initiator : It acts as an initiator for the polymerization of caprolactam, which is essential for producing nylon .

Cleaning Agents

It is incorporated into formulations for industrial cleaning products due to its ability to break down complex organic compounds.

Data Table: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Catalyst for esterification, transesterification |

| Pharmaceutical | Synthesis of APIs, gene therapy research |

| Environmental | Wastewater treatment |

| Textile Industry | Dyeing processes |

| Polymer Chemistry | Initiator for polymerization |

| Cleaning Agents | Formulations for industrial cleaners |

Case Study 1: Gene Therapy Research

In a study published in a prominent journal, researchers utilized this compound to activate a viral suicide gene therapy approach targeting cancer cells. The compound facilitated the conversion of ganciclovir into an active form that selectively kills malignant cells while sparing healthy ones .

Case Study 2: Textile Dyeing

A textile manufacturer reported improved dye uptake and color fastness when using formulations containing this compound compared to traditional dyeing agents. This led to enhanced product quality and customer satisfaction .

Wirkmechanismus

The mechanism of action of 4-Isopropyl-2-methylbenzene-1-sulfonic acid involves its ability to act as a strong acid and a catalyst in various chemical reactions. The sulfonic acid group can donate protons (H+) to facilitate acid-catalyzed reactions, such as esterification and transesterification . Additionally, the compound can form stable intermediates with reactants, promoting the formation of desired products through electrophilic substitution or nucleophilic addition mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- 4-Methylbenzenesulfonic acid contains a single methyl group at the para position (position 4), whereas 4-isopropyl-2-methylbenzene-1-sulfonic acid has both a methyl (position 2) and a bulky isopropyl group (position 4).

Physicochemical and Functional Properties :

- The isopropyl group in the target compound increases steric hindrance, which may reduce solubility in aqueous media compared to tosylic acid. However, the electron-donating methyl and isopropyl groups could slightly decrease acidity relative to less substituted sulfonic acids, though sulfonic acids generally remain strong acids (pKa ~ -2 to -3) .

- Applications : Tosylic acid is extensively used as a catalyst in esterifications and alkylation reactions . The bulkier substituents in the target compound might limit its utility in reactions requiring small acid catalysts but enhance compatibility with hydrophobic substrates.

Table 1: Key Comparisons with 4-Methylbenzenesulfonic Acid

| Property | This compound | 4-Methylbenzenesulfonic Acid |

|---|---|---|

| Substituents | 2-methyl, 4-isopropyl | 4-methyl |

| Steric Hindrance | High | Low |

| Likely Solubility | Lower in water, higher in organic solvents | High in water |

| Catalytic Applications | Specialized (e.g., hydrophobic systems) | Broad (e.g., esterifications) |

Sodium 1-Octanesulfonate

Structural Differences :

Functional Differences :

- Solubility and Use Cases : Aliphatic sulfonates like sodium 1-octanesulfonate are highly water-soluble and commonly employed in ion-pair chromatography to improve analyte retention . In contrast, aromatic sulfonic acids like this compound are more suited for acid-catalyzed reactions in organic media.

- Acidity : Aromatic sulfonic acids are generally stronger acids than aliphatic sulfonates due to resonance stabilization of the deprotonated form.

(1S)-1-{[(4'-Methoxybiphenyl-4-yl)Sulfonyl]Amino}-2-Methylpropylphosphonic Acid

Structural Differences :

Functional Contrasts :

- Reactivity : The sulfonamide group in this compound is less acidic than a sulfonic acid, redirecting its utility toward chelation or enzyme inhibition rather than catalysis.

- Applications : Such derivatives are often explored in medicinal chemistry for targeted therapies, whereas this compound is more likely to serve industrial or synthetic roles .

Biologische Aktivität

4-Isopropyl-2-methylbenzene-1-sulfonic acid, also known as isopropyl toluene sulfonic acid, is a sulfonic acid derivative with significant biological activity. This compound is characterized by its aromatic structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for its applications in pharmaceuticals and chemical industries.

Chemical Structure

The chemical formula of this compound is . The presence of the sulfonic acid group (-SO₃H) enhances its solubility in water and its reactivity in various chemical processes.

Antimicrobial Activity

Research indicates that sulfonic acids can exhibit antimicrobial properties. A study on related compounds demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| 5-07 | Bacillus cereus | 25.0 |

| 5-07 | Staphylococcus aureus | 50.0 |

| 5-19 | Escherichia coli | 50.0 |

| 5-19 | Pseudomonas aeruginosa | 100.0 |

These findings suggest that the structural characteristics of sulfonic acids significantly influence their antimicrobial potency, with certain modifications enhancing their effectiveness against specific bacteria .

Antifungal Activity

In addition to antibacterial properties, sulfonic acids have been noted for antifungal activity. For instance, compounds related to this compound demonstrated inhibition rates of spore germination above 70% against Botrytis cinerea at concentrations of 25 μg/mL. The effective concentration (EC50) values for these compounds ranged around:

| Compound | EC50 (μg/mL) |

|---|---|

| 5-02 | 21.07 |

| 5-07 | 17.62 |

| 5-12 | 10.68 |

This indicates a promising potential for these compounds in agricultural applications as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of sulfonic acids like this compound is closely tied to their structural features. Modifications to the aromatic ring or the sulfonic group can lead to significant changes in activity. For example, the introduction of halogen atoms or additional alkyl groups has been shown to enhance antibacterial and antifungal activities. This relationship highlights the importance of molecular design in developing effective antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of sulfonic acids:

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various sulfonic acid derivatives against common pathogens, concluding that structural modifications could dramatically alter MIC values.

- Fungal Inhibition : Another investigation focused on the antifungal properties of sulfonic acids, revealing that specific derivatives could effectively inhibit fungal growth in vitro, suggesting potential agricultural applications.

- Toxicological Assessments : Research on the safety profiles of these compounds indicated that while they exhibit biological activity, careful consideration must be given to their toxicity levels and environmental impact .

Q & A

Q. How can researchers optimize the synthesis of 4-Isopropyl-2-methylbenzene-1-sulfonic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature (e.g., 80–120°C), sulfonation time (6–24 hours), and molar ratios of starting materials (e.g., isopropylbenzene derivatives to sulfonating agents like fuming sulfuric acid). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate control. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) can enhance purity. Characterization by , , and FT-IR validates structural integrity .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying the compound in mixtures. For structural confirmation, mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight verification. Thermal stability can be assessed via thermogravimetric analysis (TGA), while solubility profiles in polar solvents (e.g., water, DMSO) are determined using gravimetric methods. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How does the solubility and stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct pH-dependent solubility studies by preparing buffered solutions (pH 2–12) and measuring saturation concentrations via UV-Vis spectroscopy. Stability is assessed by incubating the compound at 25–80°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., desulfonation byproducts). Data should be modeled using Arrhenius equations to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular dynamics (MD) simulations model interactions with catalysts (e.g., metal-organic frameworks) in solvent environments. Transition state analysis (TSA) using Gaussian or ORCA software identifies energy barriers for sulfonic acid group transformations. Experimental validation via in situ FT-IR or Raman spectroscopy bridges computational and empirical data .

Q. How can researchers resolve contradictions in reported catalytic activity data for sulfonic acid derivatives in organic reactions?

- Methodological Answer : Systematic meta-analysis of literature data should categorize variables such as catalyst loading (0.1–5 mol%), solvent polarity, and substrate scope. Reproduce key studies under controlled conditions (e.g., anhydrous vs. aqueous environments) to isolate confounding factors. Advanced statistical tools (e.g., principal component analysis) identify outliers, while kinetic isotope effects (KIEs) and isotopic labeling clarify mechanistic discrepancies .

Q. What experimental design strategies are recommended for studying the compound’s role in acid-catalyzed reactions (e.g., esterification or alkylation)?

- Methodological Answer : Employ a factorial design (e.g., 2 or Box-Behnken) to optimize variables like acid concentration (0.5–2.0 M), temperature (50–150°C), and reaction time (1–12 hours). Response surface methodology (RSM) models nonlinear relationships between parameters. Use or GC-MS to quantify product ratios and calculate turnover frequencies (TOFs). Replicate experiments with inert gas purging to assess moisture sensitivity .

Q. How can the biological activity of this compound be evaluated against microbial strains?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–512 µg/mL) in Mueller-Hinton broth and incubate for 18–24 hours at 37°C. Synergistic effects with antibiotics (e.g., ampicillin) are tested via checkerboard assays. Cytotoxicity against mammalian cells (e.g., HEK293) ensures selectivity, analyzed via MTT assays .

Q. What advanced spectroscopic methods elucidate the compound’s interactions with indoor surfaces or environmental matrices?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to study adsorption on silica or cellulose surfaces. Atomic force microscopy (AFM) maps nanoscale surface modifications. For environmental fate studies, employ LC-QTOF-MS to detect transformation products in simulated sunlight/water systems. Data integration with molecular docking simulations predicts binding affinities to organic matter .

Q. How can this compound be integrated into membrane technologies for separation processes?

- Methodological Answer : Fabricate composite membranes by blending the compound with polymers (e.g., polyethersulfone) via phase inversion. Test permeability/selectivity using dead-end filtration cells with dye solutions (e.g., methylene blue). Long-term stability is assessed under acidic/alkaline conditions (pH 3–11) via flux decline analysis. Compare with commercial sulfonated polymers (e.g., Nafion) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.